10-MethylHexadecanoyl-CoA

fatty acid metabolism acyl-CoA dehydrogenase substrate specificity

10-MethylHexadecanoyl-CoA is the defined 10-methyl positional isomer essential for studies where branch position materially affects enzyme-substrate recognition. Substituting palmitoyl-CoA or alternative methylhexadecanoyl positional isomers (2-methyl-, 3-methyl-, 7-methyl-, or 12-methylhexadecanoyl-CoA) introduces uncontrolled confounding variables—validated evidence demonstrates that phytanoyl-CoA hydroxylase and short/branched chain acyl-CoA dehydrogenases exhibit isomer-specific and species-specific substrate recognition. Procure this authentic standard for mitochondrial long-chain fatty acid β-oxidation flux assays, carnitine O-palmitoyltransferase substrate analysis, LCAD kinetic parameter determination, and chromatographic method development requiring isomer-resolved retention time references. Internal calibration against straight-chain controls is recommended for comparative quantitative analysis.

Molecular Formula C38H68N7O17P3S
Molecular Weight 1020.0 g/mol
Cat. No. B15549656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-MethylHexadecanoyl-CoA
Molecular FormulaC38H68N7O17P3S
Molecular Weight1020.0 g/mol
Structural Identifiers
InChIInChI=1S/C38H68N7O17P3S/c1-5-6-7-12-15-26(2)16-13-10-8-9-11-14-17-29(47)66-21-20-40-28(46)18-19-41-36(50)33(49)38(3,4)23-59-65(56,57)62-64(54,55)58-22-27-32(61-63(51,52)53)31(48)37(60-27)45-25-44-30-34(39)42-24-43-35(30)45/h24-27,31-33,37,48-49H,5-23H2,1-4H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)
InChIKeyQWQYXOHYAFQAGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-MethylHexadecanoyl-CoA for Branched-Chain Fatty Acid Metabolism Studies: Procurement-Relevant Classification and Characteristics


10-MethylHexadecanoyl-CoA is a long-chain branched fatty acyl-CoA thioester consisting of a 10-methylhexadecanoic acid moiety conjugated to coenzyme A via a thioester bond. It is classified as a long-chain acyl-CoA (C12-C20 acyl group) within the branched-chain acyl-CoA subcategory [1]. The compound has molecular formula C38H68N7O17P3S and molecular weight 1019.97 [2], and participates in mitochondrial beta-oxidation pathways, where it can be converted to acetyl-CoA for TCA cycle entry or form acylcarnitine derivatives via carnitine O-palmitoyltransferase [3].

Why Palmitoyl-CoA and Other Methylhexadecanoyl Positional Isomers Cannot Substitute for 10-MethylHexadecanoyl-CoA in Metabolic Studies


Substitution with palmitoyl-CoA (straight-chain C16:0-CoA) or alternative methylhexadecanoyl positional isomers (e.g., 2-methyl-, 3-methyl-, 7-methyl-, or 12-methylhexadecanoyl-CoA) introduces unverified variables into experimental systems. Methyl-branched acyl-CoAs exhibit distinct recognition patterns by metabolic enzymes compared to straight-chain analogs; for instance, phytanoyl-CoA hydroxylase shows activity toward 3-methyl-branched acyl-CoAs but not toward 2-methyl- or 4-methyl-branched variants, nor toward long straight-chain acyl-CoAs [1]. Additionally, rat and human short/branched chain acyl-CoA dehydrogenases display species-specific differences in substrate preference based on side-chain length versus primary chain length despite 85% amino acid identity [2]. These findings demonstrate that methyl group position and branching architecture materially affect enzyme-substrate interactions, and class-level extrapolation without isomer-specific validation introduces uncontrolled confounding for quantitative metabolic flux measurements.

10-MethylHexadecanoyl-CoA: Documented Comparative Evidence Limitations and Available Class-Level Inferences


Enzyme Recognition Specificity: Branched-Chain vs. Straight-Chain Acyl-CoA Differential

While direct kinetic data for 10-MethylHexadecanoyl-CoA are absent, class-level evidence demonstrates that methyl-branched acyl-CoAs are processed by distinct enzymatic machinery compared to straight-chain acyl-CoAs. Human liver peroxisomes contain two distinct acyl-CoA oxidases with different substrate specificities: palmitoyl-CoA oxidase oxidizes very long straight-chain fatty acids and eicosanoids, whereas a separate branched-chain acyl-CoA oxidase is specifically involved in degradation of long branched fatty acids and bile acid intermediates [1]. In mitochondrial systems, 2-methyl branched chain acyl-CoA dehydrogenase and isovaleryl-CoA dehydrogenase were identified as two distinct enzymes specific for branched-chain acyl-CoAs, separable from the three previously known straight-chain acyl-CoA dehydrogenases [2]. This enzymatic compartmentalization implies that 10-MethylHexadecanoyl-CoA and palmitoyl-CoA are not metabolically interchangeable in systems where enzyme specificity is a critical variable.

fatty acid metabolism acyl-CoA dehydrogenase substrate specificity

Mitochondrial Beta-Oxidation Pathway Entry: 10-Methylhexadecanoyl-CoA vs. Positional Isomers

Pathway databases indicate that 10-MethylHexadecanoyl-CoA enters mitochondrial beta-oxidation to form acetyl-CoA and can form the acylcarnitine derivative 10-methylhexadecanoylcarnitine via carnitine O-palmitoyltransferase [1]. Parallel pathway entries exist for positional isomers including 8-methyl-, 9-methyl-, 11-methyl-, and 12-methylhexadecanoyl-CoA, each documented as distinct metabolic entities [2][3]. The separate pathway annotations across multiple databases indicate that methyl group position is treated as a distinct chemical species rather than a functionally equivalent analog. However, quantitative flux rates comparing 10-methyl to other positional isomers are not available in the current literature.

beta-oxidation mitochondrial metabolism acylcarnitine

Species-Specific Substrate Preference in Branched-Chain Acyl-CoA Dehydrogenases

Rat and human short/branched chain acyl-CoA dehydrogenases (SBCAD) exhibit differential substrate preferences based on side-chain length versus primary carbon chain length, despite 85% amino acid sequence identity between species [1]. Rat SBCAD shows greater activity toward substrates with longer carbon side chains, whereas human SBCAD preferentially utilizes substrates with longer primary carbon chains. This species-specific divergence in branched-chain acyl-CoA processing demonstrates that methyl-branched substrate recognition is neither uniform across species nor predictable from sequence homology alone. While 10-MethylHexadecanoyl-CoA was not among the substrates tested in this study, the finding establishes that branched-chain acyl-CoA metabolism cannot be generalized without isomer- and species-specific validation.

acyl-CoA dehydrogenase SBCAD substrate specificity

Physical Property Identity Across Methylhexadecanoyl-CoA Positional Isomers

10-MethylHexadecanoyl-CoA shares identical molecular formula (C38H68N7O17P3S) and molecular weight (1019.97-1020.0 g/mol) with all positional isomers of methylhexadecanoyl-CoA, including 2-methyl-, 3-methyl-, 7-methyl-, and 12-methylhexadecanoyl-CoA [1][2][3][4]. These compounds are isomeric and cannot be distinguished by mass spectrometry based on molecular ion mass alone. Differentiation requires chromatographic separation (e.g., LC retention time) or tandem MS fragmentation pattern analysis specific to the methyl branch position. Vendors supplying 'methylhexadecanoyl-CoA' without specified positional isomer designation create analytical ambiguity for users requiring defined chemical identity.

molecular weight isomer differentiation analytical chemistry

Long-Chain Acyl-CoA Dehydrogenase Structural Basis for Branched-Chain Substrate Accommodation

A 2024 structural study of human long-chain acyl-CoA dehydrogenase (LCAD) provided the first structural basis for the enzyme's ability to metabolize bulky substrates, including branched-chain fatty acids and bile acid intermediates [1]. While 10-MethylHexadecanoyl-CoA was not specifically tested, the study establishes that LCAD possesses an expanded substrate-binding pocket capable of accommodating branched-chain acyl-CoAs, in contrast to other acyl-CoA dehydrogenases with narrower substrate specificity. This finding has implications for understanding the metabolic fate of 10-MethylHexadecanoyl-CoA in human systems and suggests LCAD as a candidate enzyme for its mitochondrial processing. Quantitative kinetic parameters for 10-MethylHexadecanoyl-CoA with LCAD remain to be determined.

LCAD branched-chain fatty acid structural biology

Validated Application Scenarios for 10-MethylHexadecanoyl-CoA Based on Available Evidence


Branched-Chain Fatty Acid Beta-Oxidation Pathway Studies in Mitochondrial Systems

10-MethylHexadecanoyl-CoA is applicable for in vitro studies of mitochondrial long-chain fatty acid beta-oxidation where a defined branched-chain C16-CoA substrate is required. Pathway databases confirm its entry into the mitochondrial beta-oxidation pathway and subsequent conversion to acetyl-CoA [1]. Users should note that quantitative flux rates relative to palmitoyl-CoA or other positional isomers are not established; internal calibration against straight-chain controls is recommended for comparative analysis.

Acylcarnitine Formation and Carnitine O-Palmitoyltransferase Substrate Profiling

The compound serves as a substrate for carnitine O-palmitoyltransferase to generate 10-methylhexadecanoylcarnitine [1], enabling studies of acylcarnitine transport and carnitine shuttle specificity. This application requires that the 10-methyl positional isomer be specifically procured, as other methylhexadecanoyl-CoA isomers will generate distinct acylcarnitine species with potentially different transport kinetics.

LC-MS/MS Method Development and Positional Isomer Chromatographic Separation

Given the identical molecular mass of all methylhexadecanoyl-CoA positional isomers [2], authentic 10-MethylHexadecanoyl-CoA standard is essential for establishing retention time references and developing chromatographic methods capable of resolving 10-methyl from 2-methyl-, 3-methyl-, 7-methyl-, and 12-methyl isomers. This application is critical for lipidomics and metabolomics workflows where isomer misidentification would produce erroneous pathway assignments.

Long-Chain Acyl-CoA Dehydrogenase (LCAD) Substrate Specificity Characterization

Based on recent structural evidence that human LCAD possesses an expanded substrate-binding pocket for branched-chain fatty acyl-CoAs [3], 10-MethylHexadecanoyl-CoA is a relevant candidate substrate for characterizing LCAD substrate specificity and determining kinetic parameters (Km, Vmax, kcat) for 10-methyl branched substrates. Such studies would address the current evidence gap and provide the quantitative comparative data absent from existing literature.

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